molecular formula C28H32N2O B1669579 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine CAS No. 132746-60-2

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine

Cat. No. B1669579
M. Wt: 412.6 g/mol
InChI Key: FLNYLINBEZROPL-NSOVKSMOSA-N
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Description

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine (DPMM) is a synthetic compound derived from diphenylmethane, a naturally occurring substance found in some plants and fungi. DPMM is a versatile compound that has been used in a variety of scientific research applications, such as in vivo and in vitro experiments, as well as for biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anti-Influenza Virus Activity

Researchers have designed and synthesized several novel tricyclic compounds with unique amine moieties, including derivatives related to 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, aiming to develop anti-influenza virus agents. One such compound demonstrated potent activity against the influenza A virus and was well-tolerated in mice, suggesting its potential as a novel anti-influenza agent for humans (Oka et al., 2001).

Nanoparticle Synthesis

A hetero bicyclic compound, synthesized via the condensation reaction involving elements of the compound's structure, was used as a reducing and stabilizing agent to prepare zinc nanoparticles. This application highlights the compound's utility in nanomaterial synthesis, showcasing its role in producing materials with significant potential for various technological applications (Pushpanathan & Kumar, 2014).

Pharmaceutical Development

The structural framework of compounds similar to 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine has been utilized in the development of pharmaceutically relevant molecules. Sequential intermolecular and transannular, intramolecular palladium-catalyzed hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines have been employed to produce tropene frameworks. These frameworks are of interest for pharmaceutical applications due to their potential as drug molecules (Sakai et al., 2006).

Chemistry-Driven Drug Discovery

Diversity-oriented synthesis strategies have incorporated the core structure of 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine to create functionalized pyrrolidines, piperidines, and azepines. These compounds serve as scaffolds for chemistry-driven drug discovery, highlighting the versatility and utility of this chemical structure in generating novel therapeutic agents (Wipf et al., 2004).

properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNYLINBEZROPL-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927796
Record name 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine

CAS RN

132746-60-2
Record name (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Record name 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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